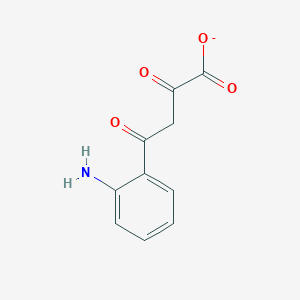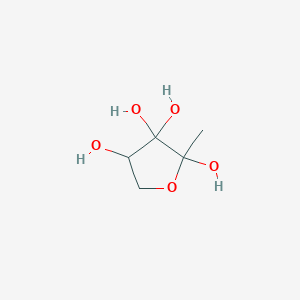![molecular formula C18H18N6O4 B1260925 N-(3-isoxazolyl)-2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]acetamide](/img/structure/B1260925.png)
N-(3-isoxazolyl)-2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-isoxazolyl)-2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]acetamide is a member of morpholines.
Scientific Research Applications
Antimicrobial and Hemolytic Activity
N-(3-Isoxazolyl)-2-[4-[[(5R)-3-Oxo-5-Phenyl-4-Morpholinyl]methyl]-1-Triazolyl]acetamide derivatives have been studied for their antimicrobial properties. For instance, a study by Gul et al. (2017) synthesized related compounds that showed significant antimicrobial activity against various microbial species, suggesting potential applications in treating microbial infections (Gul et al., 2017).
Controlled Release in Topical Applications
Research has explored the use of related compounds in controlled release systems for topical applications. Tammaro et al. (2015) investigated Poly(ϵ-caprolactone) (PCL) membranes loaded with Linezolid, a compound structurally similar to N-(3-Isoxazolyl)-2-[4-[[(5R)-3-Oxo-5-Phenyl-4-Morpholinyl]methyl]-1-Triazolyl]acetamide. This study highlights the potential of these compounds in localized drug delivery systems for treating topical infections (Tammaro et al., 2015).
Anti-tumor Activities
Compounds with a similar chemical structure have demonstrated anti-tumor activities. Hao-fei (2011) synthesized novel isoxazole compounds, showing that some of these exhibited notable anti-tumor activities. This suggests a potential avenue for research into cancer treatments using derivatives of N-(3-Isoxazolyl)-2-[4-[[(5R)-3-Oxo-5-Phenyl-4-Morpholinyl]methyl]-1-Triazolyl]acetamide (Qi Hao-fei, 2011).
Metabolism and Bioactivation Studies
Studies have been conducted on the metabolism and bioactivation of related compounds. Sheets et al. (1997) found that compounds similar to N-(3-Isoxazolyl)-2-[4-[[(5R)-3-Oxo-5-Phenyl-4-Morpholinyl]methyl]-1-Triazolyl]acetamide undergo metabolism catalyzed by monooxygenase enzymes. This research is vital for understanding the pharmacokinetics and toxicity profiles of these compounds (Sheets et al., 1997).
Application in Antagonists with Pharmacokinetic Properties
Research has also focused on the application of similar compounds in the development of antagonists with favorable pharmacokinetic properties. Humphreys et al. (2003) identified N-(3,4-dimethyl-5-isoxazolyl)-4′-(2-oxazolyl)[1,1′-biphenyl]-2-sulfonamide, structurally related to N-(3-Isoxazolyl)-2-[4-[[(5R)-3-Oxo-5-Phenyl-4-Morpholinyl]methyl]-1-Triazolyl]acetamide, as an analogue with improved in vitro properties. This study shows the potential for using these compounds in drug development (Humphreys et al., 2003).
Polymorphism in Drug Development
The study of polymorphism is also an area of interest. Maccaroni et al. (2008) explored the polymorphism of Linezolid, a compound related to N-(3-Isoxazolyl)-2-[4-[[(5R)-3-Oxo-5-Phenyl-4-Morpholinyl]methyl]-1-Triazolyl]acetamide. Understanding the polymorphic forms of these compounds can be crucial in drug formulation and stability studies (Maccaroni et al., 2008).
Development of Neurokinin-1 Receptor Antagonists
Harrison et al. (2001) worked on developing neurokinin-1 receptor antagonists using structures similar to N-(3-Isoxazolyl)-2-[4-[[(5R)-3-Oxo-5-Phenyl-4-Morpholinyl]methyl]-1-Triazolyl]acetamide. This research shows the potential application of such compounds in treating conditions like emesis and depression (Harrison et al., 2001).
Coordination Complexes and Antioxidant Activity
Research by Chkirate et al. (2019) synthesized coordination complexes using pyrazole-acetamide derivatives, similar to N-(3-Isoxazolyl)-2-[4-[[(5R)-3-Oxo-5-Phenyl-4-Morpholinyl]methyl]-1-Triazolyl]acetamide. These complexes demonstrated significant antioxidant activity, suggesting their potential in oxidative stress-related therapeutic applications (Chkirate et al., 2019).
properties
Product Name |
N-(3-isoxazolyl)-2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]acetamide |
|---|---|
Molecular Formula |
C18H18N6O4 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(1,2-oxazol-3-yl)-2-[4-[[(5R)-3-oxo-5-phenylmorpholin-4-yl]methyl]triazol-1-yl]acetamide |
InChI |
InChI=1S/C18H18N6O4/c25-17(19-16-6-7-28-21-16)10-23-8-14(20-22-23)9-24-15(11-27-12-18(24)26)13-4-2-1-3-5-13/h1-8,15H,9-12H2,(H,19,21,25)/t15-/m0/s1 |
InChI Key |
IERNXHKDDJLPIA-HNNXBMFYSA-N |
Isomeric SMILES |
C1[C@H](N(C(=O)CO1)CC2=CN(N=N2)CC(=O)NC3=NOC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CN(N=N2)CC(=O)NC3=NOC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



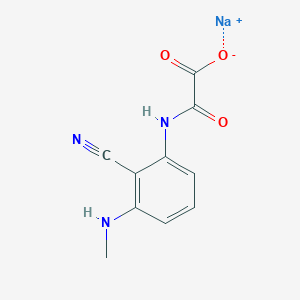
![N-[(3S,9S,11R,18S,20R,21S,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-octoxybenzamide](/img/structure/B1260846.png)

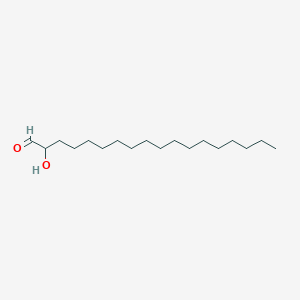

![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] butanoate](/img/structure/B1260851.png)

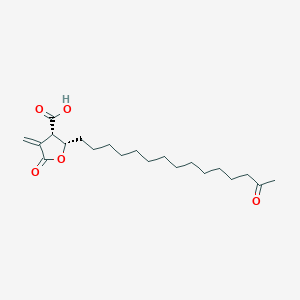
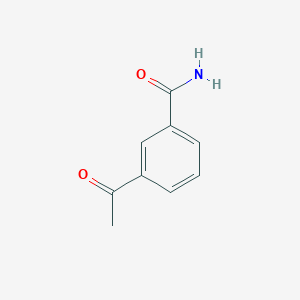
![48-(8-Aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one](/img/structure/B1260857.png)
